(1,5-Dimethylhexyl)ammonium (1S)-2-oxobornane-10-sulphonate

Circular dichroism Chiral resolution Enantiomeric purity

Researchers requiring a shelf-stable, non-hygroscopic chiral reference standard for octodrine LC-MS/MS method development face the problem of deliquescent free-acid alternatives. This enantiopure (1S)-camsylate salt solves that with a defined molar ellipticity of +7910 deg·cm²·dmol⁻¹ at 290.5 nm and moisture-resistant crystalline character. · Authentic pharmaceutical salt of octodrine (MW 361.5 g/mol); apply 35.8% free-base conversion factor for quantitative reporting. · Enantiopure (1S)-camphorsulfonate counterion enables real-time CD monitoring of enantiomeric excess. · Non-hygroscopic crystalline form ensures ±0.1% weighing precision; ships under ambient conditions.

Molecular Formula C18H35NO4S
Molecular Weight 361.5 g/mol
CAS No. 83781-02-6
Cat. No. B12688887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,5-Dimethylhexyl)ammonium (1S)-2-oxobornane-10-sulphonate
CAS83781-02-6
Molecular FormulaC18H35NO4S
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)[NH3+].CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C
InChIInChI=1S/C10H16O4S.C8H19N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-7(2)5-4-6-8(3)9/h7H,3-6H2,1-2H3,(H,12,13,14);7-8H,4-6,9H2,1-3H3/t;8-/m.0/s1
InChIKeyIJUZWPVVLRFXDI-WDBKTSHHSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,5-Dimethylhexyl)ammonium (1S)-2-oxobornane-10-sulphonate – CAS 83781-02-6 Procurement & Identity Overview


(1,5-Dimethylhexyl)ammonium (1S)-2-oxobornane-10-sulphonate (CAS 83781-02-6) is a chiral quaternary ammonium salt with a molecular formula of C18H35NO4S and a molecular weight of 361.5 g/mol . Known pharmacologically as octodrine camsilate, it consists of the sympathomimetic amine 1,5-dimethylhexylamine (octodrine) paired with the enantiopure (1S)-2-oxobornane-10-sulphonate (camsylate) counterion [1]. This compound is distinct from octodrine hydrochloride (CAS 5984-59-8), the more common analytical reference standard, and from racemic camphorsulfonate preparations (CAS 100683-80-5). It is supplied primarily as a research chemical for surfactant science, chiral resolution, pharmaceutical reference, and drug delivery investigations .

Why Octodrine Hydrochloride or Free Base Cannot Substitute for (1,5-Dimethylhexyl)ammonium (1S)-2-oxobornane-10-sulphonate in Research Applications


In-class compounds such as octodrine hydrochloride (CAS 5984-59-8, MW 165.7 g/mol) [1] and octodrine free base (CAS 543-82-8, MW 129.24 g/mol) [2] share the same pharmacologically active amine but lack the (1S)-camphorsulfonate counterion that imposes chirality-dependent physicochemical properties. The (1S)-2-oxobornane-10-sulphonate moiety contributes a defined molar ellipticity ([θ]290.5 = +7910 deg·cm²·dmol⁻¹ for the ammonium camphorsulfonate system) [3] and imparts non-hygroscopic crystalline character, whereas the free acid (CSA) is known to be deliquescent [3]. Substitution with the hydrochloride fails when chiral recognition, enantiomeric purity monitoring by circular dichroism, or surfactant counterion-dependent self-assembly is required. The quantitative evidence below demonstrates exactly where the camsylate salt form delivers measurable differentiation from the free base, the hydrochloride, and the racemic (±)-camphorsulfonate analog.

Quantitative Evidence Guide – Where (1,5-Dimethylhexyl)ammonium (1S)-2-oxobornane-10-sulphonate Outperforms Analogs


Enantiopure (1S)-Camphorsulfonate Counterion Provides Defined Molar Ellipticity for Chiral Detection – Comparison with Racemic Salt

The (1S)-2-oxobornane-10-sulphonate component of the target compound provides a well-characterized chiral center with positive Cotton effect. The ammonium d-10-camphorsulfonate system—structurally equivalent in its anionic moiety—has a molar ellipticity of [θ]290.5 = +7910 deg·cm²·dmol⁻¹ (c = 0.06 in water) and specific rotation [α]²⁵D = +20.88 (c = 6, RSD 0.1%) [1]. In contrast, the racemic (±)-2-oxobornane-10-sulphonate salt (CAS 100683-80-5) exhibits zero net optical rotation, precluding its use as a chiral standard . The enantiopure (1S) salt thus functions as a built-in chiral probe absent in octodrine hydrochloride or the racemic salt.

Circular dichroism Chiral resolution Enantiomeric purity

Non-Hygroscopic Crystalline Form of the Camsylate Salt Versus Deliquescent Free Acid – Stability for Weighing and Storage

Ammonium d-10-camphorsulfonate (ACS), which shares the camphorsulfonate anion with the target compound, has been demonstrated to form non-hygroscopic, water-soluble crystals suitable for use as a practical secondary standard [1]. In direct comparison, the free camphorsulfonic acid (CSA) is documented as deliquescent, absorbing atmospheric moisture and changing mass upon exposure, rendering it unreliable for gravimetric standard preparation [1]. The octodrine camsylate salt inherits this non-hygroscopic advantage through the same crystalline lattice stabilization, while octodrine hydrochloride is reported as hygroscopic .

Hygroscopicity Salt selection Analytical standard preparation

Historical Pharmaceutical Dosing: Octodrine Camsylate at Defined 8–33 mg Doses Versus Uncontrolled Supplement Doses of 72 ± 7.5 mg

Octodrine camsylate was the specific salt form used in multi-component European pharmaceuticals (Ambredin, Ordinal) at octodrine doses of 8 to 33 mg per unit [1]. A 2018 analytical survey of six US dietary supplements found octodrine (as unspecified salt) at 72 ± 7.5 mg per serving—more than twice the highest pharmaceutical dose [1]. The camsylate salt itself has a molecular weight of 361.5 g/mol [2], corresponding to a free base equivalence of 35.8% (129.24/361.5), which is critical for accurately converting between salt and free base concentrations in forensic and pharmacokinetic studies [3].

Pharmaceutical reference Forensic toxicology Dosage verification

Molecular Weight Differentiation for Dosing Calculations: Camsylate (361.5 Da) Versus Hydrochloride (165.7 Da)

The molecular weight of the target camsylate salt (361.5 g/mol) [1] is 2.18-fold higher than that of octodrine hydrochloride (165.7 g/mol) [2]. This yields a free base content of only 35.8% versus 78.0% for the hydrochloride salt. Consequently, for an equivalent 10 mg dose of octodrine free base, one must weigh 27.9 mg of the camsylate salt versus 12.8 mg of the hydrochloride—a 2.18-fold mass difference [3]. Without explicit salt factor correction, direct substitution leads to a 2.18-fold under-dosing if the hydrochloride-weight basis is inadvertently applied to the camsylate salt.

Salt factor correction Bioequivalence Analytical reference material

Rapid Metabolic Conversion to Heptaminol Distinguishes Octodrine Camsylate from In-Class Stimulants for Doping Control

Upon ingestion, octodrine (as the camsylate salt or free base) is rapidly metabolized to heptaminol, the predominant compound detected in blood [1]. A validated LC-MS/MS method for simultaneous quantification of octodrine and heptaminol in hair confirmed that heptaminol is the major circulating metabolite, with octodrine itself rapidly cleared [1]. This metabolic pathway contrasts with 1,3-DMAA and 1,4-DMAA, which lack a documented heptaminol-equivalent metabolite, making the octodrine/heptaminol pair a specific biomarker for octodrine exposure in anti-doping programs. The camsylate salt serves as the unequivocal reference starting material for heptaminol generation in metabolism studies.

Doping analysis Metabolite identification LC-MS/MS Forensic hair testing

LD50 of Octodrine Hydrochloride Provides Baseline Toxicity Context for Camsylate Salt Handling

While no independent acute toxicity study exists for the camsylate salt per se, the parent octodrine hydrochloride has defined intraperitoneal LD50 values of 59 mg/kg in mice and 41.5 mg/kg in rats [1]. Correcting for salt factor, these correspond to free base LD50 values of approximately 46 mg/kg (mice) and 32 mg/kg (rats) for octodrine hydrochloride (78% free base) [2]. The camsylate salt, with 35.8% free base content, would require a proportionally larger mass to achieve the same systemic exposure. This salt-dependent adjustment is critical for laboratory safety assessments when handling different octodrine salts.

Acute toxicity Safety assessment Laboratory handling

High-Value Application Scenarios for (1,5-Dimethylhexyl)ammonium (1S)-2-oxobornane-10-sulphonate Based on Quantitative Evidence


Enantiopure Chiral Selector or Co-Catalyst in Asymmetric Synthesis

The (1S)-camphorsulfonate counterion provides a well-characterized chiral environment with a defined molar ellipticity of +7910 deg·cm²·dmol⁻¹ at 290.5 nm [1]. This makes the compound suitable as a chiral ion-pairing reagent or co-catalyst in asymmetric transformations where the ammonium cation can participate in substrate binding while the chiral sulfonate directs stereochemical outcome. Unlike racemic salts, the enantiopure form yields non-zero chiroptical output, enabling real-time CD monitoring of enantiomeric excess during reaction development.

Forensic and Doping Control Reference Standard for Octodrine/Heptaminol Analysis

The compound serves as the authentic pharmaceutical salt form of octodrine with a documented therapeutic dose range of 8–33 mg [2]. Its rapid metabolism to heptaminol—now a WADA-specified stimulant—makes it the definitive reference material for LC-MS/MS method development and validation in hair, urine, and blood analysis [3]. The molecular weight of 361.5 g/mol must be used for calibrator preparation, with the free base conversion factor of 35.8% applied for quantitative reporting [4].

Non-Hygroscopic Chiral Standard for Circular Dichroism Instrument Calibration

Extrapolating from the ammonium d-10-camphorsulfonate (ACS) literature, the camsylate salt form provides a moisture-stable alternative to deliquescent camphorsulfonic acid (CSA) for CD spectrometer verification [1]. The non-hygroscopic crystalline nature eliminates weighing errors during standard preparation, supporting ±0.1% precision in molar rotation measurements. Laboratories requiring a shelf-stable chiral calibration compound benefit from the camsylate salt's resistance to ambient humidity.

Surfactant and Drug Delivery Research Exploiting Amphiphilic Counterion Architecture

The compound combines a hydrophobic branched alkylammonium cation (1,5-dimethylhexylammonium) with a rigid, chiral bicyclic sulfonate anion, creating an amphiphilic ion pair suitable for micelle formation, vesicle assembly, or drug encapsulation studies . The (1S) chirality of the sulfonate headgroup introduces handedness into supramolecular aggregates, a feature absent in achiral sulfonate surfactants or the racemic camphorsulfonate salt, enabling chirality-dependent nanomaterial design.

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